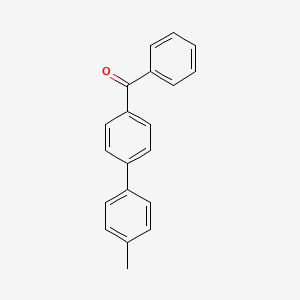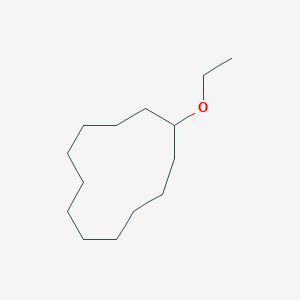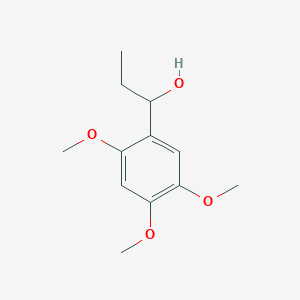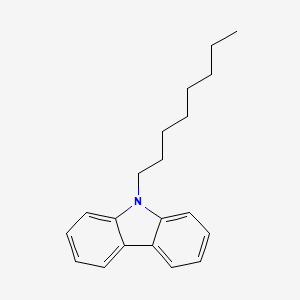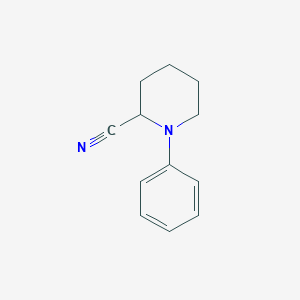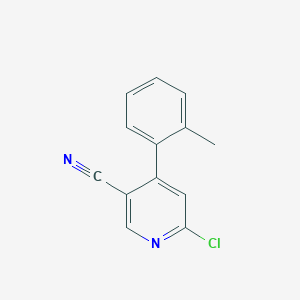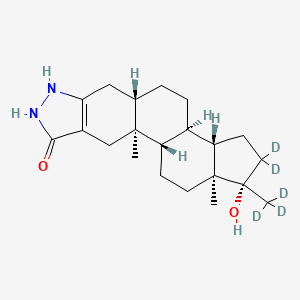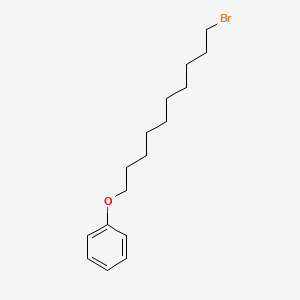
10-Phenoxydecyl bromide
Vue d'ensemble
Description
10-Phenoxydecyl bromide is an organic compound with the molecular formula C16H25BrO. It is characterized by a phenoxy group attached to a decyl chain, which is further bonded to a bromine atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 10-Phenoxydecyl bromide can be synthesized through the reaction of 10-phenoxydecanol with hydrobromic acid (HBr) or phosphorus tribromide (PBr3). The reaction typically involves heating the alcohol with the brominating agent under reflux conditions to facilitate the substitution of the hydroxyl group with a bromine atom .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters, such as temperature and concentration, can enhance the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 10-Phenoxydecyl bromide primarily undergoes nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group. It can react with various nucleophiles, such as amines, thiols, and alkoxides, to form corresponding substituted products .
Common Reagents and Conditions:
Amines: Reacting with primary or secondary amines under mild heating conditions to form amine derivatives.
Thiols: Reacting with thiols in the presence of a base to form thioethers.
Alkoxides: Reacting with alkoxides to form ethers.
Major Products Formed: The major products formed from these reactions include amine derivatives, thioethers, and ethers, depending on the nucleophile used in the substitution reaction .
Applications De Recherche Scientifique
10-Phenoxydecyl bromide has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 10-Phenoxydecyl bromide involves its ability to undergo nucleophilic substitution reactions. The bromine atom, being a good leaving group, facilitates the formation of a reactive intermediate that can interact with various nucleophiles. This property makes it useful in modifying other molecules and creating new compounds with desired functionalities .
Comparaison Avec Des Composés Similaires
10-Phenoxydecyl chloride: Similar structure but with a chlorine atom instead of bromine.
10-Phenoxydecyl iodide: Similar structure but with an iodine atom instead of bromine.
10-Phenoxydecyl fluoride: Similar structure but with a fluorine atom instead of bromine.
Uniqueness: 10-Phenoxydecyl bromide is unique due to the specific reactivity of the bromine atom, which offers a balance between reactivity and stability. Bromine is more reactive than chlorine but less reactive than iodine, making it suitable for a wide range of chemical transformations .
Propriétés
IUPAC Name |
10-bromodecoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BrO/c17-14-10-5-3-1-2-4-6-11-15-18-16-12-8-7-9-13-16/h7-9,12-13H,1-6,10-11,14-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOVSYEFBMVBKHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCCCCCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20443233 | |
| Record name | [(10-Bromodecyl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20443233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2033-87-6 | |
| Record name | [(10-Bromodecyl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20443233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


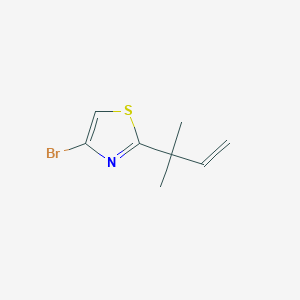


![6-Vinyl-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B1624895.png)
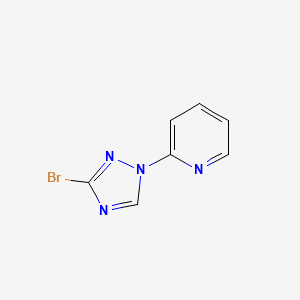
![4-chloro-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1624898.png)
